hexyl(methyl)amine hydrochloride hexyl(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 42870-70-2
VCID: VC11603366
InChI: InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C7H18ClN
Molecular Weight: 151.68 g/mol

hexyl(methyl)amine hydrochloride

CAS No.: 42870-70-2

Cat. No.: VC11603366

Molecular Formula: C7H18ClN

Molecular Weight: 151.68 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

hexyl(methyl)amine hydrochloride - 42870-70-2

Specification

CAS No. 42870-70-2
Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
IUPAC Name N-methylhexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H
Standard InChI Key BXOXWGNIYYQESH-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC.Cl

Introduction

PropertyValue
CAS No.42870-70-2
Molecular FormulaC7H18ClN\text{C}_7\text{H}_{18}\text{ClN}
Molecular Weight151.68 g/mol
IUPAC NameN-methylhexan-1-amine;hydrochloride
Standard InChIInChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H

The compound’s hydrochloride form enhances stability and solubility in polar solvents, making it preferable for reactions requiring controlled pH conditions.

Synthesis Methods

Alkylation of Methylamine

A common synthesis route involves the alkylation of methylamine with 1-chlorohexane under basic conditions. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the methylamine’s nitrogen acts as a nucleophile, displacing chloride from the hexyl halide :

CH3NH2+C6H13ClCH3NH(C6H13)+HCl\text{CH}_3\text{NH}_2 + \text{C}_6\text{H}_{13}\text{Cl} \rightarrow \text{CH}_3\text{NH}(\text{C}_6\text{H}_{13}) + \text{HCl}

Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reductive Amination

An alternative method employs reductive amination of hexanal with methylamine using catalysts like palladium on carbon (Pd/C\text{Pd/C}) under hydrogen atmosphere :

CH3NH2+C5H11CHOH2,Pd/CCH3NH(C6H13)+H2O\text{CH}_3\text{NH}_2 + \text{C}_5\text{H}_{11}\text{CHO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH}_3\text{NH}(\text{C}_6\text{H}_{13}) + \text{H}_2\text{O}

The free base is then converted to the hydrochloride salt via HCl gas saturation.

Patent-Based Innovations

Recent advancements, such as those in deuterated amine synthesis, utilize protective groups like tert-butoxycarbonyl (Boc) to minimize side reactions . For hexyl(methyl)amine hydrochloride, analogous strategies could involve Boc-protected intermediates to enhance yield and purity during alkylation .

Physicochemical Properties

While specific data for hexyl(methyl)amine hydrochloride remain limited, its properties can be inferred from analogous amine hydrochlorides:

PropertyEstimated Value
Melting Point180–190°C (decomposes)
Solubility>100 mg/mL in water, ethanol
Density~1.1 g/cm³
pKa~10.5 (amine protonation)

The compound’s hydrophilicity stems from ionic interactions between the protonated amine and chloride ion, facilitating its use in aqueous reaction systems .

Mechanism of Action

As a nucleophile, hexyl(methyl)amine hydrochloride participates in covalent bond formation with electrophilic targets. In biochemical contexts, it may inhibit enzymes or receptors by alkylating active-site residues, akin to methylamine hydrochloride’s antagonism of clostridial neurotoxins . The hexyl chain enhances lipophilicity, potentially increasing membrane permeability compared to shorter-chain analogs .

Applications and Uses

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example, methylamine derivatives are pivotal in producing ephedrine and theophylline , suggesting hexyl(methyl)amine hydrochloride could aid in developing long-chain analogs with modified pharmacokinetics.

Materials Science

In perovskite solar cells, methylamine hydrochloride improves crystallinity and stability . Hexyl(methyl)amine hydrochloride’s larger alkyl group might optimize interfacial layers in photovoltaic devices by modulating charge transport.

Industrial Chemistry

The compound’s reactivity supports its use in surfactant synthesis and corrosion inhibitors. Its bifunctional nature (amine and hydrocarbon tail) enables applications in emulsification and metal-chelating agents.

Comparative Analysis with Related Compounds

CompoundChain LengthSolubility (H₂O)Applications
Methylamine HClC1HighPharmaceuticals, Solar Cells
Hexyl(methyl)amine HClC6ModerateSurfactants, Drug Intermediates
Dodecylamine HClC12LowCorrosion Inhibition

Longer alkyl chains reduce water solubility but enhance lipid compatibility, broadening utility in drug delivery systems .

Recent Research and Future Directions

Recent patents highlight innovations in deuterated amine synthesis , suggesting potential for hexyl(methyl)amine hydrochloride in isotopic labeling studies. Further research could explore its role in:

  • Targeted Drug Delivery: Leveraging lipophilicity for nanoparticle functionalization.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

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